2-(pyridin-2-yl)-1H-indol-5-amine
Description
2-(Pyridin-2-yl)-1H-indol-5-amine is a heterocyclic compound featuring an indole scaffold substituted at the 5-position with an amine group and at the 2-position with a pyridine ring. This structure combines the π-electron-rich indole system with the nitrogen-containing pyridine moiety, making it a versatile intermediate in medicinal chemistry and materials science. Its applications span drug discovery, particularly in targeting receptors or enzymes where aromatic stacking and hydrogen bonding are critical .
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-pyridin-2-yl-1H-indol-5-amine |
InChI |
InChI=1S/C13H11N3/c14-10-4-5-11-9(7-10)8-13(16-11)12-3-1-2-6-15-12/h1-8,16H,14H2 |
InChI Key |
VRRKFJZMRFVTQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(N2)C=CC(=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional distinctions between 2-(pyridin-2-yl)-1H-indol-5-amine and related compounds:
Physicochemical and Electronic Properties
- Planarity vs. Saturation : The fully aromatic indole in the target compound enables π-π stacking, whereas dihydroindole derivatives () exhibit reduced planarity, affecting membrane permeability.
- Solubility : The sulfate salt in E6070 significantly improves aqueous solubility compared to the free base form of the target compound .
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